molecular formula C9H17ClN2O B169732 1-(3-Chloropropyl)piperidine-4-carboxamide CAS No. 129846-88-4

1-(3-Chloropropyl)piperidine-4-carboxamide

Cat. No. B169732
M. Wt: 204.7 g/mol
InChI Key: NUZOTFHVKGPADM-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)piperidine-4-carboxamide is a derivative of piperidines . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of interest in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis have been reviewed in several scientific papers .


Molecular Structure Analysis

The molecular formula of 1-(3-Chloropropyl)piperidine-4-carboxamide is C9H17ClN2O . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

Future Directions

Piperidines and their derivatives continue to be a significant area of research in the pharmaceutical industry . The development of new synthesis methods and the discovery of new pharmacological applications are ongoing . For instance, piperidine derivatives have been found to inhibit human coronaviruses, suggesting potential applications in antiviral drug development .

properties

IUPAC Name

1-(3-chloropropyl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17ClN2O/c10-4-1-5-12-6-2-8(3-7-12)9(11)13/h8H,1-7H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUZOTFHVKGPADM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70562206
Record name 1-(3-Chloropropyl)piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloropropyl)piperidine-4-carboxamide

CAS RN

129846-88-4
Record name 1-(3-Chloropropyl)piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Piperidine-4-carboxylic acid amide (0.5 g, 3.90 mmol), acetone (1.5 ml, 3 vol), 5M NaOH solution (1.20 ml, 1.2 eq.) and 1-bromo-3-chloropropane (0.50 ml, 5.04 mmol, 1 eq.) were reacted together according to general procedure A to give the title compound (0.16 g, 20%) as a pale yellow oil.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Yield
20%

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